molecular formula C15H21NO3 B2958870 4-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzamide CAS No. 1235615-29-8

4-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzamide

Cat. No. B2958870
CAS RN: 1235615-29-8
M. Wt: 263.337
InChI Key: OBIPEWUZWCRZHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzamide compounds, which include “4-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzamide”, can be synthesized starting from benzoic acids and amine derivatives . The reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of benzamide compounds, including “this compound”, can be determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Chemical Reactions Analysis

Benzamide compounds, including “this compound”, can undergo various chemical reactions. For instance, they can exhibit antioxidant activity, free radical scavenging, and metal chelating activity .

Scientific Research Applications

  • Synthesis Methods : A study on the synthesis of (S)-BZM, (R)-BZM, and (S)-IBZM for the preparation of (S)-123I-IBZM showcases a high-yield synthesis starting from 2,6-dimethoxybenzoic acid, employing N-hydroxysuccinimide/dicyclohexyl-carbodiimide as activating system (Bobeldijk et al., 1990). This indicates a potential application in radiopharmaceutical preparation through synthetic organic chemistry.

  • Neuroleptic Activity : Research on benzamides such as eticlopride and compounds with neuroleptic potential highlights the importance of benzamide derivatives in developing treatments for conditions like schizophrenia. Eticlopride, for instance, is a dopamine-D2 antagonist with high affinity and selectivity, useful for studying dopamine-D2 binding sites (Hall et al., 1985).

  • HDAC6 Inhibition : A study reports on the development of 5-aroylindolyl-substituted hydroxamic acids, with one compound showing potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound reduces phosphorylation and aggregation of tau proteins, showing potential as a treatment for Alzheimer's disease (Lee et al., 2018).

  • Antioxidant Properties : Structural analysis of a novel benzamide derivative indicated antioxidant properties, which are crucial for pharmaceutical applications where oxidative stress plays a role in disease mechanisms (Demir et al., 2015).

  • Nonlinear Optical (NLO) Properties : A study on ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives explored their NLO properties using DFT methods, suggesting applications in materials science for compounds with similar structural features (Kiven et al., 2023).

Safety and Hazards

The safety data sheet for benzamide compounds advises against their use in food, drugs, pesticides, or biocidal products . They can be harmful if swallowed and are suspected of causing genetic defects . In case of exposure, it is recommended to get medical attention/advice .

Future Directions

Benzamide compounds, including “4-ethoxy-N-((1-hydroxycyclopentyl)methyl)benzamide”, have potential applications in various fields, including the pharmaceutical, paper, plastic, and agricultural industries . They can also be used in drug discovery . Therefore, future research could focus on exploring these applications further.

properties

IUPAC Name

4-ethoxy-N-[(1-hydroxycyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-2-19-13-7-5-12(6-8-13)14(17)16-11-15(18)9-3-4-10-15/h5-8,18H,2-4,9-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIPEWUZWCRZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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